N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-a]pyrazine core substituted with an ethoxy group at the 8-position and a benzo[d][1,3]dioxole-5-carboxamide moiety via a methylene linker.
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-2-23-16-14-20-19-13(21(14)6-5-17-16)8-18-15(22)10-3-4-11-12(7-10)25-9-24-11/h3-7H,2,8-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABGFICWKDHKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have been found to exhibit antibacterial activities and inhibit c-Met/VEGFR-2 kinases. These targets play crucial roles in bacterial growth and cancer cell proliferation, respectively.
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets (bacterial proteins or c-met/vegfr-2 kinases) to inhibit their functions, leading to antibacterial or anticancer effects.
Biochemical Analysis
Biochemical Properties
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to interact with various enzymes and proteins. These interactions can influence biochemical reactions, potentially leading to changes in cellular function.
Cellular Effects
Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines. These effects could be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to inhibit the growth of cancer cells by inhibiting the expression of certain proteins, such as c-Met and VEGFR-2. This suggests that the compound may exert its effects at the molecular level through binding interactions with these proteins, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been found to exhibit long-term effects on cellular function in in vitro studies.
Dosage Effects in Animal Models
Similar compounds have been found to exhibit dose-dependent effects in animal studies.
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins, potentially influencing the compound’s localization or accumulation.
Subcellular Localization
Similar compounds have been found to localize to specific compartments or organelles within cells.
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyrazine moiety and a benzo[d][1,3]dioxole carboxamide group. Its molecular formula is with a molecular weight of 337.4 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity.
Biological Activities
Research indicates that derivatives of triazolo[4,3-a]pyrazines exhibit various biological activities including:
- Anticancer Activity : Compounds similar to this compound have shown promise as dual inhibitors of c-Met and VEGFR-2 pathways, which are critical in cancer progression and angiogenesis .
- Antimicrobial Properties : Studies have demonstrated moderate to good antibacterial activity for triazolo[4,3-a]pyrazine derivatives . This suggests potential applications in treating infections caused by resistant bacterial strains.
- Anti-inflammatory Effects : The compound's structural characteristics may allow it to inhibit pathways involved in inflammatory responses .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Preparation of Triazolo-Pyrazine Core : The initial step often includes the reaction of 8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazine with appropriate benzamide derivatives under controlled conditions.
- Functionalization : Subsequent reactions may introduce additional functional groups to enhance biological activity or solubility .
The synthesis can be optimized using various organic solvents and catalysts to improve yield and purity.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
| Compound | Activity | Reference |
|---|---|---|
| 7-(Ethoxy)-[1,2,4]triazolo[4,3-a]pyrazine | Anti-cancer | |
| N-(2-(5-methyl-[1,2,4]triazole))benzamide | Antimicrobial | |
| 5-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | Kinase inhibition | |
| N-(6-fluoropyridin-3-yl)-[1,2,4]triazole | Selective kinase inhibition |
These findings support the potential of this compound as a lead compound for drug development targeting various diseases.
Molecular Docking Studies
Preliminary molecular docking studies suggest that this compound may effectively bind to specific kinase domains or other protein targets involved in disease pathways. Its ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity .
Comparison with Similar Compounds
Ethoxy vs. Methoxy vs. Hydroxy Substituents
- 8-Methoxy analog : N-[(8-Methoxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide (C₁₄H₁₁N₇O₂S) exhibits reduced steric bulk but similar electronic effects, with a molecular weight of 341.35 g/mol .
- 8-Hydroxy analog : N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (C₁₄H₁₁N₇O₂) shows increased polarity, which may limit blood-brain barrier penetration but improve aqueous solubility .
Data Table: Substituent Effects
Variations in the Carboxamide Moiety
Benzo[d][1,3]dioxole vs. Benzothiadiazole vs. Benzimidazole
- Benzo[d][1,3]dioxole-5-carboxamide (Target Compound) : The benzodioxole group provides electron-donating effects, enhancing π-stacking interactions in biological targets .
- Benzimidazole-5-carboxamide : Present in the hydroxy analog (), the benzimidazole core may engage in additional hydrogen bonding due to its NH group .
Data Table: Carboxamide Comparisons
Functional Analogues with Modified Linkers
- N-(3-((4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)amino)-3-oxopropyl)-3,5-di-tert-butyl-4-hydroxybenzamide (83): Features a longer, flexible linker and a bulky 3,5-di-tert-butyl-4-hydroxybenzamide group, which may enhance antioxidant activity but reduce solubility .
- 3-(Dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide: Replaces benzodioxole with a dimethylamino-substituted benzamide, introducing basicity that could alter pharmacokinetics .
Q & A
Q. What are the key synthetic pathways for synthesizing N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including:
- Heterocyclization : Reacting intermediates like pyrazolo-triazine precursors with sulfonyl hydrazides under reflux in THF or dioxane .
- Fluoroacylation : Introducing trifluoroacetyl groups via warming with trifluoroethyl acetate .
- Coupling reactions : Amide bond formation between the triazolo-pyrazine core and benzo[d][1,3]dioxole moiety using carbodiimide coupling agents (e.g., EDCI/HOBt) under inert atmospheres . Key conditions include controlled temperatures (60–100°C), anhydrous solvents (DMF, THF), and catalysts (DIPEA). Yields depend on stoichiometric ratios and purification methods (recrystallization vs. column chromatography) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
- NMR spectroscopy : H and C NMR confirm regioselectivity of substitutions (e.g., ethoxy group at position 8) and amide bond formation .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected m/z ~379.39 for related analogs) .
- HPLC : Used to assess purity (>95%) and resolve impurities from multi-step syntheses .
Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to minimize side products during triazolo-pyrazine core formation?
- Solvent choice : Polar aprotic solvents (DMF, THF) enhance reactivity of intermediates, while dioxane improves fluorination efficiency .
- Catalysts : DIPEA or imidazole derivatives reduce acid scavenging side reactions during coupling steps .
- Temperature control : Reflux (80–100°C) promotes cyclization, while lower temperatures (60°C) prevent decomposition of labile groups like benzo[d][1,3]dioxole .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in synthetic yields reported for analogous triazolo-pyrazine derivatives?
Discrepancies in yields (e.g., 75–85% in related compounds ) often arise from:
- Impurity profiles : Use preparative HPLC or gradient recrystallization to isolate intermediates .
- Reagent purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., trifluoroacylation) .
- Mechanistic studies : Employ kinetic monitoring (TLC or in-situ IR) to identify rate-limiting steps .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the ethoxy group in bioactivity?
- Analog synthesis : Replace the ethoxy group with methoxy, hydroxyl, or halogens to assess electronic effects .
- Biological assays : Test analogs against enzyme targets (e.g., 14-α-demethylase for antifungal activity) using docking studies (PDB: 3LD6) and MIC assays .
- Pharmacokinetic profiling : Compare logP and solubility (via shake-flask method) to correlate substituent effects with bioavailability .
Q. What methodologies are recommended for analyzing contradictory biological activity data between in vitro and in vivo models?
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., esterase cleavage of ethoxy groups) .
- Prodrug optimization : Modify the benzo[d][1,3]dioxole moiety to enhance metabolic resistance .
- Dose-response studies : Re-evaluate in vivo efficacy using pharmacokinetic-guided dosing to address bioavailability limitations .
Q. How can computational chemistry aid in predicting reactivity and regioselectivity during triazolo-pyrazine functionalization?
- DFT calculations : Model transition states for cyclization steps to predict preferential formation of [1,2,4]triazolo[4,3-a]pyrazine vs. [1,2,4]triazolo[1,5-c]pyrimidine isomers .
- Molecular docking : Screen substituent effects on binding affinity to adenosine receptors (A1/A2A) for rational drug design .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | THF, reflux, 12 h | 75–85 | |
| Amide Coupling | DMF, EDCI/HOBt, 60°C, 18 h | 70–80 | |
| Purification | Column chromatography (EtOAC/Hex) | >95% purity |
Q. Table 2. Spectroscopic Signatures for Critical Functional Groups
| Group | H NMR (ppm) | IR (cm) |
|---|---|---|
| Benzo[d][1,3]dioxole | 6.8–7.2 (m, aromatic H) | 1250–1300 (C-O-C) |
| Ethoxy | 1.4 (t, CH3), 4.3 (q, OCH2) | 1100–1150 (C-O) |
| Amide | 8.1–8.5 (s, NH) | 1650–1700 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
